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molecular formula C7H3F4NO3 B3048969 1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene CAS No. 1887-73-6

1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene

Cat. No. B3048969
M. Wt: 225.1 g/mol
InChI Key: HIOCAQUUJNGLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06746722B2

Procedure details

Then, 25 g of the 2,3,5,6-tetrafluoro-4-methoxynitrobenzene was added to a dispersion of 30.3 g of tin dispersed in 230 ml of 95% ethanol. Thereto was dropwise added 70 ml of concentrated hydrochloric acid with ice-cooling. The mixture was refluxed for 2 hours with heating. Then, the reaction mixture was poured into 1,000 ml of water. Thereto was added an aqueous sodium hydroxide solution until the water layer became alkaline. The organic layer was extracted with 500 ml of ether. The ether layer was washed with an aqueous sodium chloride solution and dried over MgSO4. The resulting solution was subjected to vacuum distillation to remove the ether. The residue was subjected to recrystallization from ligroin to obtain 6 g of 2,3,5,6-tetrafluoro-4-methoxyaniline (yield: 28%).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
230 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[C:6]([O:9][CH3:10])[C:5]([F:11])=[C:4]([F:12])[C:3]=1[N+:13]([O-])=O.[Sn].Cl.[OH-].[Na+]>C(O)C.O>[F:1][C:2]1[C:7]([F:8])=[C:6]([O:9][CH3:10])[C:5]([F:11])=[C:4]([F:12])[C:3]=1[NH2:13] |f:3.4,^3:15|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1F)OC)F)F)[N+](=O)[O-]
Name
Quantity
30.3 g
Type
reactant
Smiles
[Sn]
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=C(C(=C1F)OC)F)F)[N+](=O)[O-]
Step Four
Name
Quantity
230 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
with heating
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with 500 ml of ether
WASH
Type
WASH
Details
The ether layer was washed with an aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
The resulting solution was subjected to vacuum distillation
CUSTOM
Type
CUSTOM
Details
to remove the ether
CUSTOM
Type
CUSTOM
Details
The residue was subjected to recrystallization from ligroin

Outcomes

Product
Name
Type
product
Smiles
FC1=C(N)C(=C(C(=C1F)OC)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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